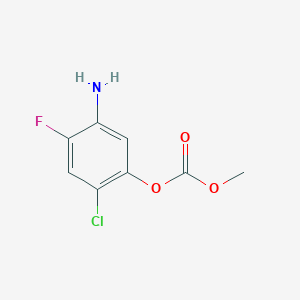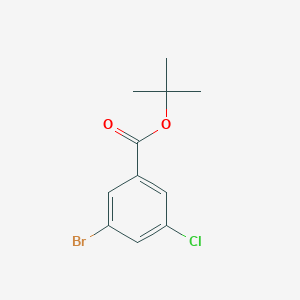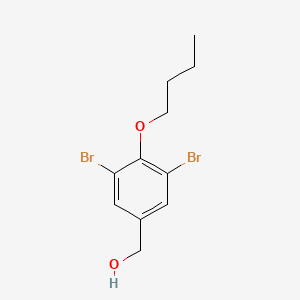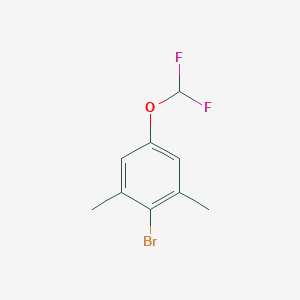
(3,5-Dibromo-4-propoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dibromo-4-propoxyphenyl)methanol: is an organic compound with the molecular formula C10H12Br2O2 It is characterized by the presence of two bromine atoms, a propoxy group, and a methanol group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-4-propoxyphenyl)methanol typically involves the bromination of 4-propoxyphenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions:
Oxidation: (3,5-Dibromo-4-propoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Formation of 3,5-dibromo-4-propoxybenzaldehyde or 3,5-dibromo-4-propoxybenzoic acid.
Reduction: Formation of 3,5-dibromo-4-propoxyphenylmethane.
Substitution: Formation of 3,5-dibromo-4-methoxyphenylmethanol or 3,5-dibromo-4-cyanophenylmethanol.
科学的研究の応用
Chemistry: (3,5-Dibromo-4-propoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also employed in the development of brominated derivatives with potential biological activity.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Brominated phenols have shown promise in the development of new pharmaceuticals with antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of polymers and resins.
作用機序
The mechanism of action of (3,5-Dibromo-4-propoxyphenyl)methanol involves its interaction with specific molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The propoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
類似化合物との比較
- (3,5-Dibromo-4-methoxyphenyl)methanol
- (3,5-Dibromo-4-ethoxyphenyl)methanol
- (3,5-Dibromo-4-butoxyphenyl)methanol
Comparison:
- (3,5-Dibromo-4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a propoxy group. It may exhibit different solubility and reactivity due to the shorter alkyl chain.
- (3,5-Dibromo-4-ethoxyphenyl)methanol: Contains an ethoxy group, which is shorter than the propoxy group, potentially affecting its physical and chemical properties.
- (3,5-Dibromo-4-butoxyphenyl)methanol: Features a butoxy group, which is longer than the propoxy group, possibly leading to differences in lipophilicity and biological activity.
The uniqueness of (3,5-Dibromo-4-propoxyphenyl)methanol lies in its specific combination of bromine atoms and the propoxy group, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(3,5-dibromo-4-propoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-5,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSSBUCXRVTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine](/img/structure/B6317911.png)
![Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6317922.png)




![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)


